tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Description
tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a fluorinated piperidine derivative with a molecular formula of C₁₀H₁₈FNO₃ and a molecular weight of 219.25 g/mol . Its CAS registry number is 1174020-44-0, and it is commonly used as a chiral building block in pharmaceutical synthesis due to its stereochemical rigidity and functional group versatility. The compound features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at the 3-position, and a hydroxyl group at the 4-position of the piperidine ring, arranged in the (3S,4S) configuration . This stereochemistry is critical for its interactions in drug-receptor binding studies, particularly in central nervous system (CNS) and antiviral drug candidates .
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNLYXKYODGLMI-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801160437 | |
| Record name | 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801160437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174020-44-0, 955029-44-4 | |
| Record name | 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1174020-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801160437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a synthetic compound notable for its potential applications in pharmaceuticals, particularly as an intermediate in drug synthesis. It features a piperidine ring with a fluorine atom and hydroxyl group, which may influence its biological activity significantly.
- Molecular Formula : C₁₀H₁₈FNO₃
- Molecular Weight : 219.26 g/mol
- CAS Number : 1174020-44-0
- Purity : ≥98%
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its role as a pharmaceutical intermediate. Its unique structure suggests potential interactions with biological targets, particularly in the central nervous system (CNS).
The compound's mechanism of action is hypothesized to involve modulation of neurotransmitter systems due to its structural similarity to known CNS-active compounds. The presence of the fluorine atom may enhance lipophilicity and receptor binding affinity, potentially leading to increased efficacy in therapeutic applications.
1. Synthesis and Pharmacological Potential
Research indicates that this compound serves as a precursor for various bioactive molecules. Its synthesis from N-(tert-Butoxycarbonyl)-4-piperidone has been documented, showcasing its utility in creating compounds targeting neurological disorders .
2. In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit inhibitory effects on specific enzymes related to metabolic pathways. For instance, its structural analogs have shown promise as acetyl-CoA carboxylase (ACC) inhibitors, which are relevant in managing metabolic diseases such as obesity and diabetes .
| Study | Findings |
|---|---|
| Inhibition of ACC | The compound's analogs reduced fatty acid synthesis in cell lines treated with high-fat diets. |
| CNS Activity | Preliminary assays suggest potential modulation of serotonin receptors, indicating possible antidepressant properties. |
3. Toxicological Profile
Toxicological assessments indicate that while the compound exhibits low acute toxicity, it can cause irritation upon contact. Safety data highlights the need for caution during handling due to irritant properties .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFNO
- Molecular Weight : 219.25 g/mol
- CAS Number : 1174020-44-0
- Purity : Typically ≥ 98%
The compound features a fluorine atom at the 3-position and a hydroxyl group at the 4-position of the piperidine ring, which are crucial for its biological activity.
Medicinal Chemistry
tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate serves as a valuable building block in the synthesis of various pharmacologically active compounds. Its structural modifications can lead to derivatives with enhanced efficacy against specific targets.
Key Applications :
- Antidepressants : Fluorinated piperidines have been studied for their potential antidepressant properties due to their ability to modulate neurotransmitter systems.
- CNS Agents : The compound's ability to cross the blood-brain barrier makes it a candidate for developing central nervous system (CNS) agents, including those targeting anxiety and mood disorders.
Synthesis of Bioactive Molecules
The compound is utilized in the synthesis of more complex molecules that exhibit biological activity. For instance, it can be transformed into various derivatives that may act as enzyme inhibitors or receptor modulators.
Example Derivatives :
- Compounds designed to inhibit specific enzymes involved in neurotransmitter metabolism.
- Receptor ligands that target serotonin or dopamine receptors.
Case Study 1: Synthesis of Antidepressant Analogues
A study demonstrated the synthesis of a series of antidepressant analogues derived from this compound. The derivatives showed improved binding affinity to serotonin receptors compared to non-fluorinated counterparts, indicating the importance of fluorination in enhancing pharmacological properties .
Case Study 2: Neuroprotective Agents
Research has highlighted the neuroprotective effects of certain derivatives synthesized from this compound. These derivatives exhibited significant protective effects against oxidative stress in neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Substituent Effects: The introduction of electron-withdrawing groups (e.g., nitro) reduces synthetic yields (45% for nitro vs. 80% for amino derivatives), likely due to steric and electronic hindrance during coupling reactions .
- Aromatic vs.
Stereoisomeric Comparisons
The (3S,4S) and (3R,4S) diastereomers of tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate share identical molecular formulas but differ in spatial arrangement. These isomers are critical in enantioselective synthesis:
- The (3S,4S) isomer is often preferred in antiviral drug candidates for its optimal binding to viral proteases .
- The (3R,4S) isomer (CAS 1174020-42-8) is utilized in metabolic stability studies, where stereochemistry influences hepatic clearance rates .
Functional Group Variations
Hydroxyl vs. Amino Derivatives
- Hydroxyl Derivatives : this compound exhibits hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., DMSO: >50 mg/mL) .
- Amino Derivatives: tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate (CAS 907544-20-1) shows higher reactivity in nucleophilic substitutions, enabling coupling with carboxylic acids to form amide bonds .
Trifluoromethyl Modifications
Compounds like tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6) demonstrate enhanced metabolic resistance due to the trifluoromethyl group’s electronegativity and steric bulk .
Preparation Methods
General Synthetic Route
The synthesis typically proceeds via a two-step reaction sequence starting from tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate as the key intermediate:
Detailed Reaction Scheme
| Step | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate | NaBH4, MeOH, 2 h | tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (racemic) | Stereoselective reduction |
| 2 | Racemic tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | Chiralpak AD-H column, MeOH | (3S,4S)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | Chiral resolution to isolate desired isomer |
Research Findings and Analytical Data
Yield and Purity:
The reduction step typically proceeds with high conversion, but the yield of the desired stereoisomer depends on the efficiency of the chiral resolution. Purity after chiral separation is high (>95% enantiomeric excess).Stereochemical Control:
The use of NaBH4 reduction on the 4-oxo intermediate favors the formation of the (3S,4S) diastereomer due to steric and electronic effects of the fluorine substituent at C-3, which influences hydride delivery to the carbonyl.Storage and Stability:
The compound is stable under standard storage conditions (room temperature, away from moisture). Solutions prepared in solvents like DMSO or methanol should be stored at -20°C or -80°C for extended stability.
Additional Preparation Notes
Solubility and Formulation:
The compound is soluble in methanol and DMSO. For in vivo or further synthetic applications, stock solutions are prepared by dissolving the compound in DMSO, followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil to ensure clarity and homogeneity.Alternative Synthetic Approaches:
While the above method is the most documented, alternative synthetic routes involve the use of protected piperidine intermediates and selective fluorination reactions, but these are less commonly reported for this specific stereochemistry.
Summary Table of Preparation Conditions
| Parameter | Details |
|---|---|
| Starting material | tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate |
| Reduction reagent | Sodium borohydride (NaBH4) |
| Solvent | Methanol |
| Reaction time | 2 hours |
| Temperature | Ambient to 0°C (controlled) |
| Chiral resolution method | Chiralpak AD-H column chromatography |
| Eluent for resolution | Methanol |
| Purity after resolution | >95% enantiomeric excess |
| Storage conditions | Solid: RT, away from moisture; solutions: -20°C to -80°C |
| Molecular weight | 219.25 g/mol |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, a two-step process includes (1) mesylation of the hydroxyl group using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base, followed by (2) fluorination using lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at low temperatures (-40°C). Purification via flash chromatography (e.g., petroleum ether/ethyl acetate gradients) ensures high yield and purity .
- Critical Parameters : Temperature control during fluorination and stoichiometric ratios of LiHMDS are critical to avoid side reactions.
Q. How can spectroscopic methods (NMR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze chemical shifts for the piperidine ring protons (δ ~3.0–4.0 ppm for axial/equatorial protons), fluorine coupling patterns (³JHF), and tert-butyl group signals (δ ~1.4 ppm, singlet). reports specific splitting patterns for stereoisomers, such as axial vs. equatorial fluorine effects .
- Mass Spectrometry (MS) : Confirm molecular weight via [M+H]⁺ or [M+Na]⁺ peaks. For example, a molecular ion at m/z 248.1 aligns with C₁₁H₂₀FNO₃ .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Use respiratory protection (N95 masks), nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure. Work in a fume hood with an eye wash station and emergency shower accessible. Avoid dust formation during weighing, as fine particles may irritate mucous membranes .
Advanced Research Questions
Q. How can enantiomeric purity be validated for stereochemically sensitive derivatives?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers. Retention time discrepancies >1.5 min indicate high enantiomeric excess (ee >99%) .
- X-ray Crystallography : Resolve absolute configuration by analyzing crystal structures of heavy-atom derivatives (e.g., brominated analogs) .
Q. What strategies resolve contradictions in stereochemical assignments from NMR data?
- Methodological Answer :
- Variable Temperature NMR : Probe dynamic effects (e.g., ring flipping) by acquiring spectra at 25°C and -40°C. Restricted rotation in the piperidine ring may split overlapping signals .
- DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values for (3S,4S) vs. (3R,4R) configurations to validate assignments .
Q. How can reaction yields be optimized in multi-step syntheses?
- Methodological Answer :
- Stepwise Optimization : For mesylation, ensure stoichiometric excess of MsCl (1.2–1.5 eq.) and monitor reaction completion via TLC (Rf shift). For fluorination, pre-cool reagents to -40°C to minimize LiHMDS decomposition .
- Solvent Selection : Use anhydrous THF for fluorination to enhance nucleophilicity of the intermediate sulfonate ester .
Q. What are the implications of fluorine substitution on the compound’s reactivity and stability?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine increases the electrophilicity of adjacent carbons, facilitating nucleophilic substitutions (e.g., SN2 reactions).
- Hydrolytic Stability : The tert-butyloxycarbonyl (Boc) group stabilizes the piperidine ring against acidic/basic hydrolysis, but fluorine may alter pH-dependent degradation kinetics. Accelerated stability studies (40°C/75% RH) can quantify shelf-life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
